molecular formula C14H18N2O2S B2855430 (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide CAS No. 1164508-93-3

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Cat. No.: B2855430
CAS No.: 1164508-93-3
M. Wt: 278.37
InChI Key: VFPBLFUHYZBQNR-PFONDFGASA-N
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Description

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a synthetic organic compound characterized by its unique structural features, including a benzo[d]thiazole core and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the following steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide and a base such as potassium carbonate.

    Formation of the Ylidene Isobutyramide Moiety: This step involves the condensation of the benzo[d]thiazole derivative with isobutyric acid or its derivatives under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the benzo[d]thiazole core, potentially converting it to a dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring and the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dihydrobenzo[d]thiazole derivatives.

    Substitution: Halogenated derivatives or other substituted benzo[d]thiazoles.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Antimicrobial Agents: Investigated for its potential antimicrobial properties.

    Enzyme Inhibition: Studied as an inhibitor of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry

    Materials Science:

Mechanism of Action

The mechanism by which (Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole core can interact with active sites of enzymes, inhibiting their activity, while the methoxy group may enhance binding affinity and specificity. Pathways involved may include inhibition of inflammatory mediators or disruption of cellular signaling in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(4-methoxybenzo[d]thiazol-2(3H)-ylidene)isobutyramide
  • (Z)-N-(3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide

Uniqueness

(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is unique due to the presence of both the methoxy and dimethyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potency and selectivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-8(2)13(17)15-14-16(4)11-10(18-5)7-6-9(3)12(11)19-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPBLFUHYZBQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C(C)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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